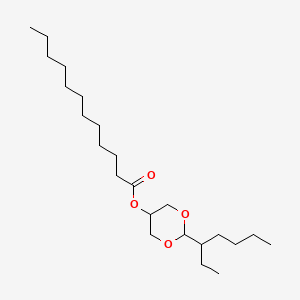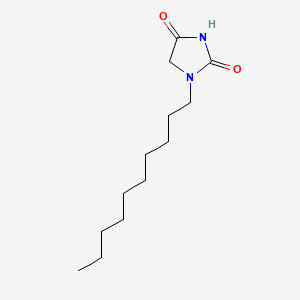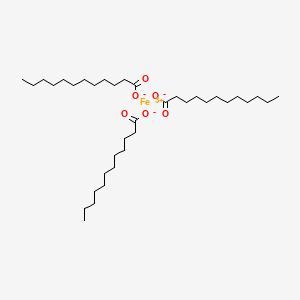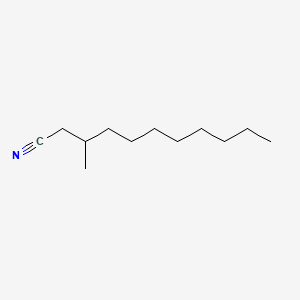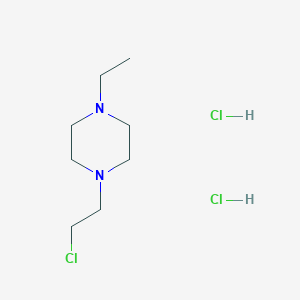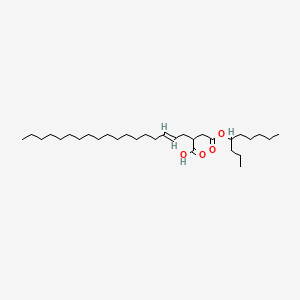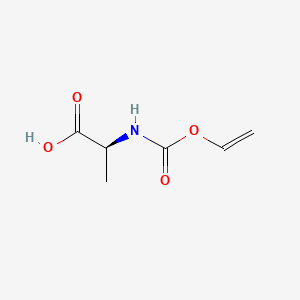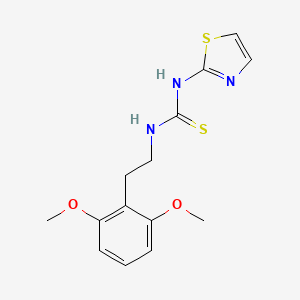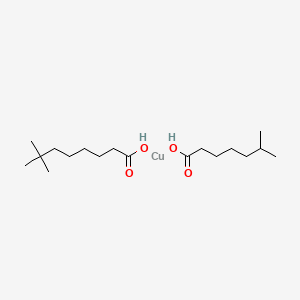
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a chromenamine structure, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while substitution reactions can produce a variety of substituted chromenamines.
Scientific Research Applications
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties.
N,N-bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring instead of the chromenamine structure.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.
Uniqueness
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its chromenamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
81816-63-9 |
|---|---|
Molecular Formula |
C13H18Cl3NO |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-6-8-16(9-7-15)12-5-10-17-13-4-2-1-3-11(12)13;/h1-4,12H,5-10H2;1H |
InChI Key |
FUPORCISAVLCDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


